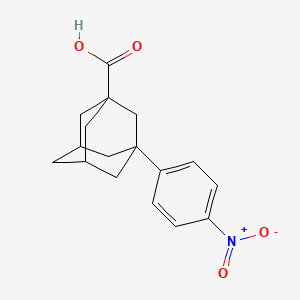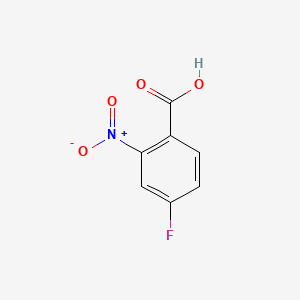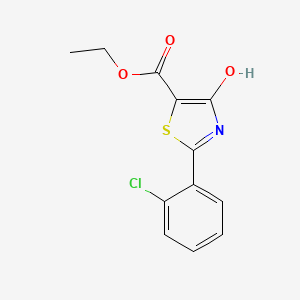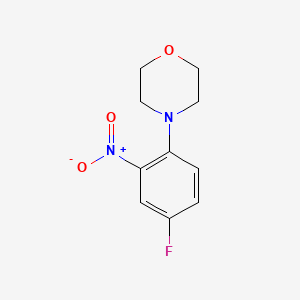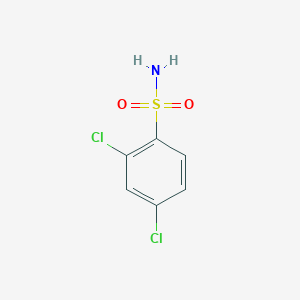
Magnesium trifluoromethanesulfonate
Vue d'ensemble
Description
Magnesium trifluoromethanesulfonate, also known as magnesium triflate, is an organometallic compound with the chemical formula (CF3SO3)2Mg. It is a white to off-white powder that is highly hygroscopic and soluble in water. This compound is primarily used in the field of chemistry as a catalyst and in the preparation of magnesium batteries .
Méthodes De Préparation
Magnesium trifluoromethanesulfonate can be synthesized through various methods. One common synthetic route involves the reaction of magnesium oxide with trifluoromethanesulfonic acid. The reaction is typically carried out in an inert atmosphere to prevent moisture from affecting the product. The reaction conditions include heating the mixture to a temperature of around 100-150°C .
Industrial production methods often involve the use of magnesium carbonate or magnesium hydroxide as starting materials, which react with trifluoromethanesulfonic acid under controlled conditions to yield this compound. The product is then purified through recrystallization or other purification techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Magnesium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a Lewis acid, facilitating substitution reactions in organic synthesis.
Complex Formation: It forms complexes with various ligands, which can be used in catalytic processes.
Electrochemical Reactions: It is used as an electrolyte component in magnesium-ion batteries, where it undergoes redox reactions
Common reagents and conditions used in these reactions include organic solvents such as acetonitrile and dichloromethane, and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction . Major products formed from these reactions vary widely based on the specific application and reaction conditions.
Applications De Recherche Scientifique
Magnesium trifluoromethanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including Friedel-Crafts acylation and alkylation reactions.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of magnesium batteries, where it serves as an electrolyte component, and in the preparation of magnesium alloys .
Mécanisme D'action
The mechanism by which magnesium trifluoromethanesulfonate exerts its effects is primarily through its role as a Lewis acid. It can accept electron pairs from donor molecules, facilitating various chemical reactions. In the context of magnesium-ion batteries, it acts as an electrolyte, enabling the movement of magnesium ions between the anode and cathode during the charging and discharging cycles .
Comparaison Avec Des Composés Similaires
Magnesium trifluoromethanesulfonate can be compared with other similar compounds such as:
Magnesium bis(trifluoromethanesulfonimide): Another magnesium salt used in battery electrolytes, known for its high ionic conductivity.
Magnesium perchlorate: Used as a drying agent and in various chemical reactions, but less commonly used in battery applications.
Magnesium sulfate: Widely used in medicine and as a drying agent, but does not have the same catalytic properties as this compound
This compound is unique in its combination of high solubility, strong Lewis acidity, and suitability for use in magnesium-ion batteries, making it a versatile compound in both research and industrial applications .
Propriétés
IUPAC Name |
magnesium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHF3O3S.Mg/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQRBEVTLZHKEA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6MgO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370135 | |
| Record name | Magnesium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60871-83-2 | |
| Record name | Magnesium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


